![molecular formula C23H30N2O4S B11602286 2-methoxyethyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602286.png)
2-methoxyethyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process would be optimized for yield, purity, and cost-effectiveness. Industrial methods may also involve advanced purification techniques such as crystallization, distillation, or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
2-METHOXYETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, including its mechanism of action and therapeutic effects.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- METHYL (2E)-5-(4-TERT-BUTYLPHENYL)-7-METHYL-3-OXO-2-[(2E)-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 2-METHOXYETHYL (2E)-5-(4-CHLOROPHENYL)-2-(4-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
What sets 2-METHOXYETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart from similar compounds is its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H30N2O4S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-methoxyethyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H30N2O4S/c1-7-17-20(26)25-19(15-8-10-16(11-9-15)23(3,4)5)18(14(2)24-22(25)30-17)21(27)29-13-12-28-6/h8-11,17,19H,7,12-13H2,1-6H3 |
InChI Key |
ULMABHGVXWZYMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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